REACTION_SMILES
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[CH3:11][CH2:12][OH:13].[Cl:14][CH2:15][Cl:16].[ClH:10].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[NH:9])[O:13][CH2:12][CH3:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=N)c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |